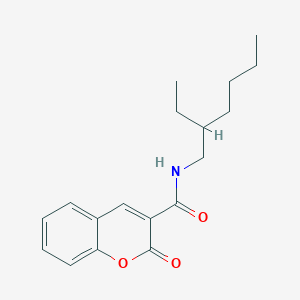![molecular formula C23H29IN2O3 B11113540 N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11113540.png)
N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, a phenoxy group, and an iodophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 2-hydroxy-5-iodobenzaldehyde under acidic or basic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide group can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenoxy and iodophenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-HYDROXY-5-BROMOPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE
- N’-[(E)-(2-HYDROXY-5-CHLOROPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(2-HYDROXY-5-IODOPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C23H29IN2O3 |
|---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H29IN2O3/c1-22(2,3)15-23(4,5)17-6-9-19(10-7-17)29-14-21(28)26-25-13-16-12-18(24)8-11-20(16)27/h6-13,27H,14-15H2,1-5H3,(H,26,28)/b25-13+ |
InChI Key |
FRTBPMVOPIUTMD-DHRITJCHSA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid](/img/structure/B11113457.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate](/img/structure/B11113458.png)
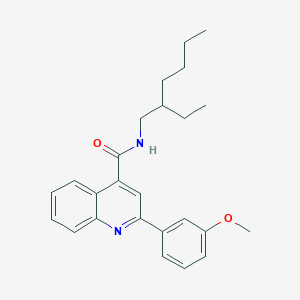
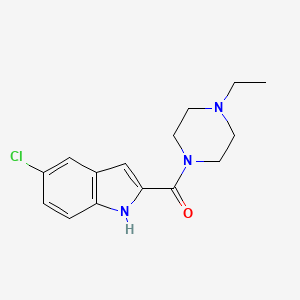
![3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B11113469.png)
![6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11113477.png)
![1-(2-fluorobenzyl)-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide](/img/structure/B11113492.png)
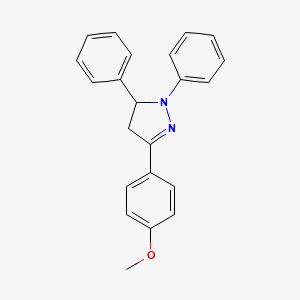
![N'-[(Z)-(5-hydroxy-2-nitrophenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11113497.png)
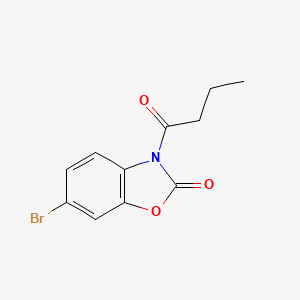
![N-({N'-[(3E)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11113502.png)
![1-[4-(2-Methylpropyl)piperazin-1-yl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11113512.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11113518.png)
